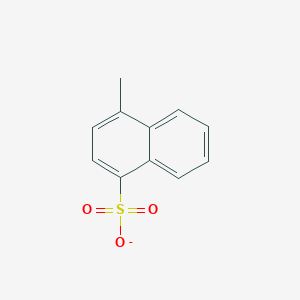

4-Methyl-1-naphthalenesulfonate

Description

Properties

Molecular Formula |

C11H9O3S- |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-methylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C11H10O3S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,12,13,14)/p-1 |

InChI Key |

ZTDJDNLZVGJTBW-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-] |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₇H₁₄O₃S (based on structural analysis).

- Molecular Weight : 298.36 g/mol.

Analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC are routinely employed to characterize its structure and purity. For example, related sulfonates show distinct NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4–2.6 ppm) .

Comparison with Structurally Similar Compounds

The following table compares 4-Methyl-1-naphthalenesulfonate (Compound 4l in ) with other aryl sulfonates synthesized using analogous methods :

| Compound ID | Substituent on Aryl Group | Molecular Formula | Molecular Weight (g/mol) | Key ¹H NMR Features (δ, ppm) |

|---|---|---|---|---|

| 4l | Naphthalen-1-yl | C₁₇H₁₄O₃S | 298.36 | Aromatic protons: 7.2–8.5; CH₃: 2.4 |

| 4c | 4-(Methylsulfonyl)phenyl | C₁₄H₁₄O₅S₂ | 350.43 | SO₂CH₃: 3.1; aromatic: 7.5–8.1 |

| 4d | 4-Cyanophenyl | C₁₄H₁₁NO₃S | 273.31 | CN group: no proton signal; aromatic: 7.6–8.0 |

| 4e | Ethyl 4-(tosyloxy)benzoate | C₁₆H₁₆O₅S | 328.36 | Ester CH₃: 1.3 (t); COOCH₂: 4.3 (q) |

| 4k | Naphthalen-2-yl | C₁₇H₁₄O₃S | 298.36 | Aromatic protons: 7.0–8.3; CH₃: 2.4 |

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -SO₂CH₃ in 4c, -CN in 4d) deshield aromatic protons, shifting NMR signals upfield compared to 4l .

Functional Group Diversity :

- Compound 4e contains an ester moiety, enhancing its hydrophilicity compared to 4l. This structural variation impacts applications in catalysis or drug delivery systems.

This highlights a critical research need .

Research Findings and Analytical Insights

Comparative Reactivity:

- Nucleophilic Substitution : The sulfonate group in 4l is less reactive toward nucleophiles than electron-deficient analogues (e.g., 4c or 4d), due to the electron-donating methyl group stabilizing the sulfonate moiety .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Methyl-1-naphthalenesulfonate, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of 1-methylnaphthalene using sulfuric acid or sulfonic acid derivatives. Critical parameters include reaction temperature (optimized between 80–110°C), stoichiometric control of sulfonating agents, and solvent choice (e.g., ethanol or aqueous systems). Post-synthesis purification via recrystallization (ethanol/water mixtures) is essential to remove unreacted precursors . Yields improve with inert atmospheres to prevent oxidation byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC (≥95% purity threshold) with UV detection at 254 nm .

- FT-IR to confirm sulfonate group presence (S=O stretching at 1170–1200 cm⁻¹ and 1350–1380 cm⁻¹) .

- ¹H/¹³C NMR for structural validation (e.g., aromatic proton shifts at δ 7.5–8.5 ppm and methyl group resonance at δ 2.4–2.6 ppm) .

- Elemental Analysis (C, H, S) to verify empirical formula compliance .

Q. What stoichiometric considerations are critical when synthesizing metal complexes with this compound as a ligand?

- Methodological Answer : Maintain a 2:1 ligand-to-metal ratio (e.g., for transition metals like Cu²⁺ or Fe³⁺) to ensure complex stability. Adjust pH to 6–8 during reaction to optimize coordination. Stirring duration (≥24 hours) and solvent polarity (ethanol/water mixtures) influence crystallization efficiency .

Advanced Questions

Q. What methodological considerations are essential when designing toxicological studies for this compound in mammalian models?

- Methodological Answer :

- Exposure Routes : Prioritize inhalation and oral routes due to environmental relevance; include dermal testing for occupational hazard assessment .

- Endpoints : Monitor hepatic/renal effects (e.g., ALT/AST enzymes, creatinine) and hematological parameters (Table B-1, ).

- Dose-Response : Use OECD guidelines for acute toxicity (e.g., LD50 determination) and subchronic exposure (28–90 days) to identify NOAEL/LOAEL .

- Analytical Validation : Employ GC-MS or HPLC-MS to quantify systemic concentrations and metabolite profiling .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922 and S. aureus ATCC 29213) .

- Structure-Activity Relationships (SAR) : Modify functional groups (e.g., substituting methyl or sulfonate positions) to isolate bioactive moieties .

- Meta-Analysis : Account for variability in solvent systems (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HepG2) that may skew results .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic structure of this compound complexes?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Resolve sulfur oxidation states in sulfonate groups .

- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic metal complexes (e.g., Cu²⁺) .

- Time-Resolved Fluorescence : Study ligand-to-metal charge transfer dynamics in photoactive complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.